molecular formula C18H12FNOS B11522970 2-[(4-Fluoronaphthyl)methylthio]benzoxazole

2-[(4-Fluoronaphthyl)methylthio]benzoxazole

Cat. No.: B11522970
M. Wt: 309.4 g/mol
InChI Key: HEFFHWKVFXCAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This compound features a benzoxazole core with a 4-fluoronaphthalen-1-ylmethylsulfanyl substituent, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-fluoronaphthalen-1-ylmethylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetone, with anhydrous potassium carbonate as the base . The mixture is refluxed for a specific period to ensure complete reaction, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents under mild heating.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-aminophenol derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.

    Benzimidazole derivatives: Structurally related and also known for their antimicrobial and anticancer properties.

    Thiazole derivatives: Another class of heterocyclic compounds with comparable applications.

Uniqueness

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole stands out due to its unique substituent, which may enhance its biological activity and specificity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C18H12FNOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C18H12FNOS/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2

InChI Key

HEFFHWKVFXCAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.